5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole
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Overview
Description
5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Bromination of Thiophene: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: The brominated thiophene can then be coupled with the thiazole ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole and thiophene rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly in inhibiting the growth of colon cancer cells.
Material Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target proteins involved in cell proliferation and apoptosis, such as FAT1, a key gene in colon cancer cells.
Pathways Involved: It can modulate signaling pathways that regulate cell growth and survival, leading to the inhibition of tumor growth.
Comparison with Similar Compounds
Similar Compounds
5-(5-Bromothiophen-2-yl)-2-phenyl-1,3-thiazole: Lacks the chlorophenyl group, which may affect its biological activity.
5-(5-Chlorothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole: Contains a chlorine atom instead of bromine on the thiophene ring, which may alter its reactivity and applications.
Uniqueness
5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNS2/c14-12-6-5-10(17-12)11-7-16-13(18-11)8-1-3-9(15)4-2-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOIVCJZSGXCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=CC=C(S3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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